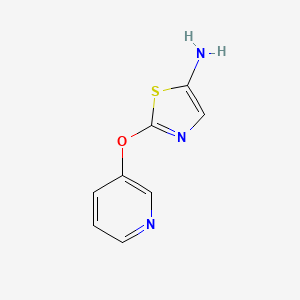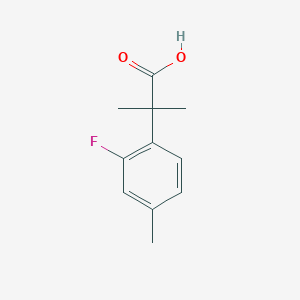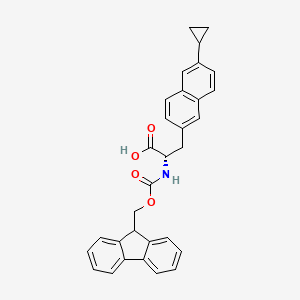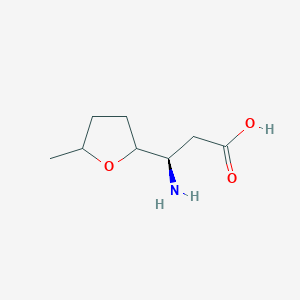
(3R)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid is a chiral amino acid derivative with a unique structure that includes a 5-methyloxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyloxolane and amino acid precursors.
Formation of the Oxolane Ring: The 5-methyloxolane ring is formed through a cyclization reaction involving appropriate reagents and catalysts.
Amino Group Introduction: The amino group is introduced via amination reactions, often using reagents like ammonia or amines under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
(3R)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in enzyme-substrate interactions and as a potential inhibitor of specific enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3R)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved include enzyme inhibition, receptor activation, and signal transduction modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-5-methylisoxazole: Shares a similar amino group and methyl substitution but differs in the ring structure.
Methyl 3-amino-4-methylbenzoate: Contains a similar amino group and methyl substitution but has a benzene ring instead of an oxolane ring.
N-(5-methylisoxazol-3-yl)malonamide: Similar in having a methylisoxazole ring but differs in the functional groups attached.
Uniqueness
(3R)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid is unique due to its chiral center and the presence of the 5-methyloxolane ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C8H15NO3 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(5-methyloxolan-2-yl)propanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-5-2-3-7(12-5)6(9)4-8(10)11/h5-7H,2-4,9H2,1H3,(H,10,11)/t5?,6-,7?/m1/s1 |
InChI-Schlüssel |
MZMKCMWLSMVQMO-YURFNIAASA-N |
Isomerische SMILES |
CC1CCC(O1)[C@@H](CC(=O)O)N |
Kanonische SMILES |
CC1CCC(O1)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-bromo-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-4-carboxylate](/img/structure/B13334141.png)
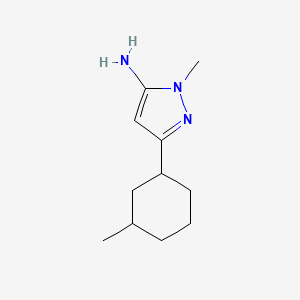
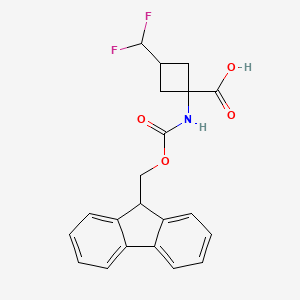
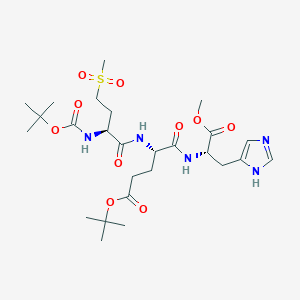
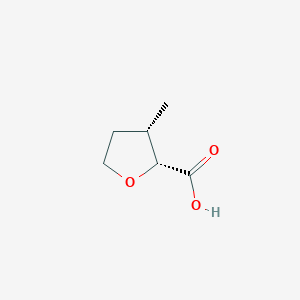

![4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B13334171.png)


